![molecular formula C8H10F3NO2 B2570401 Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 1993316-07-6](/img/structure/B2570401.png)
Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate
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Description
Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate, commonly known as Methyl TFA, is a chemical compound with potential applications in scientific research. This compound is a bicyclic lactam derivative of pyrrolidine, which has been found to exhibit unique biochemical and physiological effects.
Scientific Research Applications
Neuraminidase Inhibitors for Influenza A
The bicyclo[3.1.0]hexane scaffold has been explored as a promising mimic of sialic acid in the catalytic pathway of neuraminidases (sialidases). Neuraminidases play a crucial role in the replication and spread of influenza viruses. Researchers have developed derivatives based on this scaffold, aiming to inhibit neuraminidase activity. These compounds demonstrate low micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza neuraminidase subtypes. Their affinity for alpha and beta sialic acid mimics, along with targeted derivatives, validates the use of the bicyclo[3.1.0]hexane scaffold in this context .
Bicyclo[3.1.0]hexane Silanes via Si–H Bond Insertion
Gold-catalyzed Si–H bond insertion reactions of 1,6-enynes with hydrosilanes lead to the construction of various bicyclo[3.1.0]hexane silanes. These reactions proceed through cyclopropyl gold carbene intermediates. The atom-economical synthesis allows for practical and efficient one-step access to these silanes, which find applications in materials science, catalysis, and organic synthesis .
Scalable Synthesis of Bicyclo[3.1.0]hexane Derivatives
Researchers have developed scalable synthetic routes for specific bicyclo[3.1.0]hexane derivatives. For example, the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid demonstrates the compound’s potential in medicinal chemistry and drug development. Scalability is essential for practical applications, making this synthesis method valuable .
properties
IUPAC Name |
methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c1-14-5(13)6-2-7(6,4-12-3-6)8(9,10)11/h12H,2-4H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOXZLTZRVMKMS-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1(CNC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@]1(CNC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
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